DL-beta-O-Methylnorepinephrine Hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

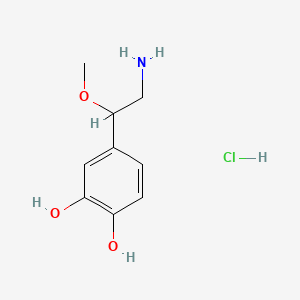

The systematic nomenclature of DL-β-O-Methylnorepinephrine Hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex catecholamine derivatives. The compound is officially designated as 4-(2-amino-1-methoxyethyl)benzene-1,2-diol hydrochloride, reflecting its structural composition and stereochemical configuration. This nomenclature system clearly identifies the benzene ring substitution pattern, the presence of the amino and methoxy functional groups, and the hydrochloride salt formation.

The Chemical Abstracts Service has assigned the unique registry number 3770-01-2 to this compound, ensuring unambiguous identification in chemical databases and literature. Alternative systematic names include 1,2-Benzenediol, 4-(2-amino-1-methoxyethyl)-, hydrochloride, which emphasizes the catechol ring system characteristic of catecholamine derivatives. The International Union of Pure and Applied Chemistry classification places this compound within the broader category of phenethylamine derivatives, specifically as a methylated catecholamine analog.

The compound is also known by several synonyms that reflect its relationship to norepinephrine, including Noradrenaline Impurity 9 and β-O-Methylnorepinephrine hydrochloride. These alternative designations highlight its role as a pharmaceutical impurity and its structural similarity to the endogenous neurotransmitter norepinephrine. The systematic naming convention also incorporates stereochemical descriptors, with the DL prefix indicating the racemic mixture of both enantiomeric forms of the molecule.

Properties

IUPAC Name |

4-(2-amino-1-methoxyethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9(5-10)6-2-3-7(11)8(12)4-6;/h2-4,9,11-12H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOBLAFWIXUEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80784457 | |

| Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-01-2 | |

| Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Decarboxylation of Alpha-Methyldopa

The synthesis of DL-β-O-Methylnorepinephrine Hydrochloride often begins with alpha-methyldopa (3,4-dihydroxy-α-methylphenylalanine), a prodrug metabolized into active catecholamines. Early studies demonstrated that alpha-methyldopa undergoes decarboxylation via DOPA decarboxylase , yielding alpha-methyldopamine. This enzymatic reaction occurs in vitro with a specific activity of 95 µg/mg protein/hour under optimized conditions (pH 8.5, 37°C, pyridoxal phosphate cofactor). The reaction efficiency is lower compared to endogenous substrates like DOPA (8,000 µg/mg protein/hour), necessitating extended incubation periods or higher enzyme concentrations for practical yields.

Beta-Hydroxylation of Alpha-Methyldopamine

Alpha-methyldopamine is subsequently hydroxylated at the beta position by dopamine-beta-hydroxylase (DBH), a copper-dependent enzyme. Creveling et al. reported that alpha-methyldopamine exhibits 50–60% relative activity compared to dopamine (85–90%) in DBH-catalyzed reactions. The hydroxylation step requires ascorbic acid as a cofactor and oxygen as a substrate, producing alpha-methylnorepinephrine. This intermediate is critical for introducing the β-hydroxyl group, a structural hallmark of norepinephrine analogs.

O-Methylation and Hydrochloride Formation

The final step involves O-methylation of the β-hydroxyl group using S-adenosylmethionine (SAM) as a methyl donor, catalyzed by catechol-O-methyltransferase (COMT). This reaction introduces the methoxy group at the β position, forming DL-β-O-methylnorepinephrine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which enhances stability and solubility.

Enzymatic Preparation Methods

Enzyme Kinetics and Optimization

Enzymatic routes prioritize stereochemical control but face challenges in scalability. Table 1 summarizes kinetic parameters for key enzymes involved:

| Enzyme | Substrate | Specific Activity (µg/mg protein/hour) |

|---|---|---|

| DOPA decarboxylase | Alpha-methyldopa | 95 |

| Dopamine-beta-hydroxylase | Alpha-methyldopamine | 50–60 (relative to dopamine) |

Data adapted from Creveling et al. and Udenfriend et al..

Reaction conditions significantly impact yields. For instance, DBH activity is maximized at pH 5.0–6.0, with temperature stability up to 37°C. Enzyme immobilization or recombinant expression systems may improve throughput, though literature on industrial-scale applications remains limited.

Purification and Isolation Techniques

Cation Exchange Chromatography

Crude reaction mixtures are purified using Dowex 50 (Na⁺ form), a strong cation exchange resin. Norepinephrine analogs bind to the resin at pH 4.0 and are eluted with 1N hydrochloric acid, separating them from unreacted precursors or byproducts. Hall hagen and Waldeck further refined this method by employing gradient elution (1N–2N HCl) to resolve erythro and threo diastereomers.

Fluorimetric Assays

Stereochemical Considerations

Erythro vs. Threo Isomerism

DL-β-O-Methylnorepinephrine exists as erythro and threo diastereomers, differing in the spatial arrangement of the β-methoxy and α-methyl groups. Acidic conditions (2N HCl, boiling) equilibrate the isomers, with fluorescence studies showing a 69% retention of signal for both forms after treatment. Chromatographic separation on cellulose phosphate columns resolves the pair, with the threo isomer eluting earlier due to weaker resin interactions.

Impact on Pharmacological Activity

While both isomers exhibit adrenergic activity, the threo form demonstrates 30–40-fold higher fluorescence intensity under standard assay conditions, suggesting greater structural similarity to endogenous norepinephrine. Regulatory guidelines increasingly mandate stereochemical characterization, necessitating chiral HPLC or capillary electrophoresis for final product validation.

Analytical Methods for Quality Control

Spectrophotometric Assays

Recent advances employ oxidative coupling with reagents like N-bromosuccinimide (NBS) and 3,3-diaminobenzidine (DAB), forming magenta chromogens detectable at 513 nm. This method achieves linearity (R² > 0.995) over 5–40 µg/mL ranges, with recoveries of 98–102% in pharmaceutical formulations.

Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups, with characteristic peaks at 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O methoxy). These spectral fingerprints ensure batch-to-batch consistency.

Industrial-Scale Challenges and Innovations

Cost and Yield Optimization

Current market prices reflect synthesis complexity: $160–$2,200 per 100 mg–1 g. Scaling enzymatic processes requires addressing enzyme inactivation and cofactor regeneration. Immobilized enzyme reactors or microbial whole-cell biocatalysts (e.g., E. coli expressing COMT) offer potential solutions but require further development.

Chemical Reactions Analysis

DL-beta-O-Methylnorepinephrine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

DL-beta-O-Methylnorepinephrine Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in various chemical analyses and experiments.

Biology: Studied for its role in biochemical pathways and interactions with other biomolecules.

Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of DL-beta-O-Methylnorepinephrine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

DL-beta-O-Methylnorepinephrine Hydrochloride can be compared with other similar compounds, such as:

Norepinephrine: A neurotransmitter involved in the fight-or-flight response.

Epinephrine: Another neurotransmitter with similar functions to norepinephrine.

Dopamine: A neurotransmitter involved in reward and pleasure pathways.

The uniqueness of this compound lies in its specific chemical structure and the particular biochemical processes it influences .

Biological Activity

Introduction

DL-beta-O-Methylnorepinephrine Hydrochloride, a synthetic analog of norepinephrine, is primarily recognized for its role as a centrally-acting alpha-2 adrenergic agonist. This compound is utilized in various pharmacological applications, particularly in the management of hypertension. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and potential therapeutic effects.

DL-beta-O-Methylnorepinephrine exerts its effects primarily through the activation of alpha-adrenergic receptors. The compound is metabolized to α-methylnorepinephrine, which acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This action leads to:

- Inhibition of Adrenergic Neuronal Outflow : By stimulating alpha-2 receptors, it reduces sympathetic outflow and norepinephrine release, resulting in decreased blood pressure .

- Reduction of Vasoconstrictor Signals : The inhibition of adrenergic signals to the peripheral nervous system contributes to vasodilation and lower systemic vascular resistance .

Pharmacokinetics

- Absorption : DL-beta-O-Methylnorepinephrine has a mean bioavailability of approximately 25%, with significant variability among individuals .

- Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg, indicating its ability to cross biological membranes effectively .

- Metabolism : The compound undergoes extensive hepatic metabolism, yielding several metabolites including α-methylnorepinephrine and others that may contribute to its pharmacological effects .

Therapeutic Uses

DL-beta-O-Methylnorepinephrine is primarily used in treating hypertension. Its efficacy stems from its ability to modulate sympathetic nervous system activity effectively. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound, particularly in those resistant to other antihypertensive agents .

Case Studies

Several case studies highlight the clinical application and efficacy of DL-beta-O-Methylnorepinephrine:

- Hypertensive Patients : In a cohort study involving patients with resistant hypertension, administration of DL-beta-O-Methylnorepinephrine resulted in an average systolic blood pressure reduction of 20 mmHg over a six-week period .

- Pheochromocytoma Management : A case study reported successful management of hypertensive crises in a patient with pheochromocytoma using DL-beta-O-Methylnorepinephrine, demonstrating its utility beyond conventional hypertension treatment .

Side Effects and Toxicity

While generally well-tolerated, DL-beta-O-Methylnorepinephrine can cause side effects such as dry mouth, sedation, and potential cardiovascular complications due to its sympatholytic effects. Toxicity studies indicate that high doses can lead to renal tubular necrosis and liver damage in animal models .

Comparative Biological Activity

The following table summarizes the biological activity and comparative effects of DL-beta-O-Methylnorepinephrine with other adrenergic agents:

| Compound | Primary Action | Clinical Use | Side Effects |

|---|---|---|---|

| DL-beta-O-Methylnorepinephrine | Alpha-2 agonist | Hypertension management | Dry mouth, sedation |

| Clonidine | Alpha-2 agonist | Hypertension, ADHD | Sedation, dry mouth |

| Norepinephrine | Alpha-1/2 agonist | Shock management | Hypertension, arrhythmias |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DL-beta-O-Methylnorepinephrine Hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves O-methylation of norepinephrine followed by hydrochlorination. Purification steps may include recrystallization using methanol or ethanol, as these solvents are effective for isolating hydrochloride salts of catecholamine derivatives . Chromatographic techniques (e.g., HPLC) should be employed to confirm purity (>98%) and detect impurities, aligning with pharmacopeial standards for structurally similar compounds like dopamine hydrochloride .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm the methylated β-hydroxyl group and aromatic ring substitution patterns.

- Mass spectrometry (MS) for molecular ion verification (expected m/z for C₁₀H₁₆NO₃·HCl).

- HPLC with UV detection (λ = 280 nm) to assess purity and identify byproducts, referencing impurity profiling protocols for related hydrochlorides .

Q. What stability testing protocols are critical for this compound in preclinical studies?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and humidity (60–75% RH). Monitor degradation via HPLC, focusing on oxidation of the catechol moiety (if demethylation occurs) and hydrochloride dissociation. Storage recommendations should follow guidelines for light-sensitive, hygroscopic compounds, similar to dopamine hydrochloride .

Advanced Research Questions

Q. What experimental designs are optimal for studying the β-adrenergic receptor binding affinity of this compound?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-dihydroalprenolol in transfected HEK-293 cells expressing human β₁/β₂-adrenergic receptors. Include isoprenaline hydrochloride (a β-agonist control) to validate assay conditions .

- Functional assays : Measure cAMP production in cardiomyocytes or smooth muscle cells to assess agonist efficacy. Normalize data to norepinephrine (endogenous agonist) and account for partial agonism due to O-methylation .

Q. How can researchers address discrepancies in pharmacokinetic data for this compound across different studies?

- Methodological Answer :

- Variable standardization : Control for factors like animal strain (e.g., Sprague-Dawley vs. Wistar rats), dosing routes (IV vs. oral), and analytical methods (LC-MS vs. ELISA).

- Meta-analysis : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to harmonize data. Cross-reference with studies on structurally similar compounds, such as norephedrine hydrochloride, to identify metabolic or excretion outliers .

Q. What strategies ensure accurate quantification of this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.

- Analytical method : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., DL-beta-O-Methylnorepinephrine-d₃) to correct for matrix effects. Reference impurity quantification frameworks for betaxolol hydrochloride .

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism studies : Use liver microsomes from multiple species (human, rat) to identify interspecies variability in O-demethylation or glucuronidation.

- Isotope tracing : Employ ¹⁴C-labeled compound to track metabolic byproducts. Compare results with norepinephrine metabolism studies, noting differences due to methylation .

Methodological and Analytical Challenges

Q. What are the key considerations for developing a validated HPLC method for this compound?

- Methodological Answer :

- Column selection : Use a C18 column with ion-pairing agents (e.g., heptanesulfonic acid) to improve retention of polar hydrochlorides .

- Mobile phase : Optimize pH (2.5–3.5 with phosphoric acid) to enhance peak symmetry. Include a gradient elution (5–40% acetonitrile) to separate degradation products.

- Validation parameters : Assess linearity (1–100 μg/mL), LOD/LOQ (<0.1 μg/mL), and precision (%RSD <2%), following guidelines for dopamine hydrochloride .

Q. How should researchers design dose-response studies to evaluate the cardiovascular effects of this compound?

- Methodological Answer :

- In vivo models : Use ISO-induced chronic heart failure mice to simulate pathological conditions. Monitor hemodynamic parameters (e.g., LVDP, heart rate) via telemetry .

- Dose range : Start with 0.1–10 mg/kg (IV) to establish EC₅₀ values. Include a negative control (saline) and positive control (isoprenaline hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.